![molecular formula C8H15NO B13535945 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine
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Overview
Description
5-Methyl-6-oxabicyclo[321]octan-1-amine is a bicyclic amine compound with a unique structure that includes a six-membered ring fused to a three-membered ring with an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced with lithium aluminium hydride to produce amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide provides the bicyclic ketones.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for reducing amides to amino alcohols.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bicyclic ketones.
Reduction: Amino alcohols.
Substitution: Substituted amine derivatives.
Scientific Research Applications
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]octan-1-amine: A similar compound with a different substitution pattern.
8-Azabicyclo[3.2.1]octane: A related compound with a nitrogen atom in the bicyclic structure, commonly found in tropane alkaloids.
Uniqueness
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine is unique due to its specific substitution pattern and the presence of both an oxygen and an amine group in the bicyclic structure.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-6-oxabicyclo[3.2.1]octan-1-amine |
InChI |
InChI=1S/C8H15NO/c1-7-3-2-4-8(9,5-7)6-10-7/h2-6,9H2,1H3 |
InChI Key |
SWEZEQFTHKMENK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)(CO2)N |
Origin of Product |
United States |
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